(R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride
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Overview
Description
®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indazole ring, which is a bicyclic structure containing nitrogen atoms, making it a valuable molecule for research and development in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, to form the indazole core . The amino acid side chain is then introduced through standard peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino acid side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the amino acid side chain.
Scientific Research Applications
®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making it a valuable compound for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds with similar indazole ring structures, such as 1H-indazole and 2H-indazole.
Amino acid derivatives: Molecules with similar amino acid side chains, such as ®-2-Amino-3-(1H-indazol-5-yl)propanoic acid.
Uniqueness
What sets ®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride apart is its specific combination of the indazole ring and the amino acid side chain, which provides unique chemical and biological properties. This makes it a valuable tool for research and development in various scientific fields.
Properties
CAS No. |
1414976-15-0 |
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Molecular Formula |
C11H15Cl2N3O2 |
Molecular Weight |
292.16 g/mol |
IUPAC Name |
(2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c1-6-2-7(4-9(12)11(15)16)3-8-5-13-14-10(6)8;;/h2-3,5,9H,4,12H2,1H3,(H,13,14)(H,15,16);2*1H/t9-;;/m1../s1 |
InChI Key |
XMOLCIKQAFPBAH-KLQYNRQASA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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